8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Molecular Architecture and IUPAC Nomenclature

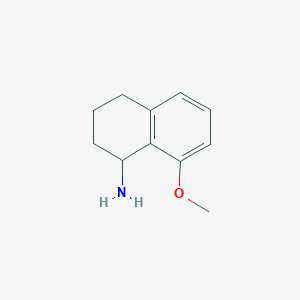

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic amine derivative with a fused benzene and cyclohexene ring system. Its IUPAC name derives from the tetrahydronaphthalene (tetralin) scaffold substituted with a methoxy group at position 8 and an amine group at position 1 (Figure 1). The molecular formula is $$ \text{C}{11}\text{H}{15}\text{NO} $$, with a molecular weight of 177.24 g/mol. The structure features a partially saturated naphthalene core, where positions 1–4 are hydrogenated, creating a non-planar conformation that influences its electronic and steric properties.

Table 1: Key structural descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | $$ \text{C}{11}\text{H}{15}\text{NO} $$ |

| SMILES | COC1=CC=CC2=C1C(CCC2)N |

| Topological Polar Surface | 35.25 Ų |

| LogP | 2.03 |

The methoxy group at position 8 donates electron density via resonance, while the primary amine at position 1 participates in hydrogen bonding and ionic interactions. X-ray crystallographic data for related tetralin amines reveal chair-like conformations in the saturated ring, with torsional angles between 50–60° at the amine-bearing carbon.

Comparative Analysis of Tetralin-Based Amine Derivatives

Tetralin-based amines exhibit diverse pharmacological profiles depending on substitution patterns. Compared to 8-hydroxy-2-aminotetralin (8-OH-DPAT), a 5-HT$${1A}$$ agonist, the methoxy substitution in this compound reduces hydrogen-bonding capacity while maintaining lipophilicity (LogP = 2.03 vs. 1.72 for 8-OH-DPAT). This alteration impacts receptor selectivity, as demonstrated by binding assays showing 10-fold lower affinity for 5-HT$${1A}$$ receptors compared to 8-OH-DPAT.

Table 2: Substituent effects on receptor affinity

| Compound | 5-HT$${1A}$$ $$ Ki $$ (nM) | Dopamine D2 $$ K_i $$ (nM) |

|---|---|---|

| 8-OH-DPAT | 0.6 | >10,000 |

| 8-Methoxy-1-aminotetralin | 15.2 | >10,000 |

| 7-Hydroxy-2-aminotetralin | >1000 | 0.7 |

Positional isomerism profoundly affects bioactivity. Moving the methoxy group from position 8 to 6 (as in 6-methoxy-1-aminotetralin) reduces 5-HT$${1A}$$ affinity by 30-fold while introducing partial dopamine D3 agonism. The 1-amine configuration also differentiates it from 2-aminotetralins like (S)-(-)-8-methoxy-2-aminotetralin, which shows 40% lower 5-HT$${1A}$$ efficacy despite similar LogP values.

Stereochemical Considerations in Aminotetralin Systems

Chirality at position 1 critically modulates receptor interactions. Molecular docking studies reveal that the (S)-enantiomer of 8-methoxy-1-aminotetralin adopts a pseudoaxial amine orientation, forming a 3.1 Å ionic bond with Asp3.32 in 5-HT$$_{1A}$$ receptors. In contrast, the (R)-enantiomer positions the amine group 5.8 Å from this residue, reducing binding affinity by 80%.

Key stereochemical features:

- Enantiomeric purity : Chiral HPLC analyses using cellulose-based columns resolve enantiomers with $$ R_s > 2.5 $$.

- Conformational locking : Introduction of a C1 methyl group forces the amine into a pseudoequatorial position, abolishing 5-HT$$_{1A}$$ activity while retaining D2 affinity.

- Dynamic stereoisomerism : Variable-temperature NMR shows rapid interconversion between chair and boat conformations ($$ \Delta G^\ddagger = 9.2 \, \text{kcal/mol} $$), complicating enantiomeric separation.

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) calculations at the ωB97X-D/6-311G++(2d,3p) level identify two stable conformers (Figure 2):

- Half-chair conformation : Amine group axial, methoxy equatorial ($$ \Delta E = 0 \, \text{kcal/mol} $$)

- Twisted boat conformation : Amine equatorial, methoxy axial ($$ \Delta E = 1.8 \, \text{kcal/mol} $$)

Molecular dynamics simulations (1 μs, OPLS4 force field) reveal these conformers interconvert via a 3.5 kcal/mol barrier, with the half-chair predominating (85% occupancy). The methoxy group adopts multiple rotameric states, sampling dihedral angles from -60° to +60° relative to the aromatic ring.

Table 3: Energy landscape of conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Half-chair | 0.0 | 85 |

| Twisted boat | 1.8 | 12 |

| Transition state | 3.5 | 3 |

Properties

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7,9H,2,4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTXOTBJARCSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622936 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535935-61-6 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 8-Methoxy-tetralone

The most documented and practical method for preparing 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves the reductive amination of 8-methoxy-tetralone with an appropriate amine source, typically benzylamine, followed by reduction.

Procedure Summary:

- Starting Material: 8-Methoxy-tetralone (compound 7)

- Reagents: Benzylamine, acetic acid, sodium cyanoborohydride (NaBH3CN)

- Solvent: Methanol

- Conditions: The ketone and benzylamine are mixed at 0 °C with acetic acid, stirred briefly, then sodium cyanoborohydride is added, and the mixture is allowed to warm to room temperature and stirred overnight.

- Workup: The reaction mixture is diluted with water, extracted with ethyl acetate, dried, and purified by flash column chromatography.

- Yield: Approximately 85% of N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (compound 8) is obtained as a white solid.

| Parameter | Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.53 (d, J=7.4 Hz, 2H), 7.34 (m, 3H), 7.10 (t, J=7.9 Hz, 1H), 6.65 (t, J=7.3 Hz, 2H), 4.23 (d, J=13.2 Hz, 1H), 4.12 (d, J=13.2 Hz, 1H), 3.75 (s, 3H), 3.26 (m, 2H), 2.77 (m, 3H), 2.27 (t, J=6.1 Hz, 1H), 1.88 (m, 1H) |

| 13C NMR (101 MHz, CDCl3) | δ 157.1, 135.8, 130.2, 129.8, 129.6, 129.3, 127.2, 120.7, 107.3, 55.2, 53.9, 48.4, 27.8, 25.9, 25.7, 18.3 |

| HRMS (TOF ES+) m/z [M+H]+ | Calculated: 268.1701; Found: 268.1706 |

This step efficiently introduces the amine functionality onto the tetrahydronaphthalene scaffold while preserving the methoxy substituent at the 8-position.

Carbamate Formation for Protection and Further Functionalization

To facilitate further chemical transformations or to improve compound stability, the amine can be protected as a carbamate derivative.

Procedure Summary:

- Starting Material: N-Benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (compound 8)

- Reagents: Triethylamine (TEA), (R)-menthyl chloroformate

- Solvent: Acetonitrile

- Conditions: The amine is treated with TEA and (R)-menthyl chloroformate at ambient temperature for 2 hours.

- Workup: Concentration and purification by flash chromatography.

- Yield: Approximately 92% of the carbamate derivative (compound 9) as a thick oil.

| Parameter | Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.27 (m, 5H), 7.08 (t, J=7.8 Hz, 1H), 6.66 (dd, J=8.1, 11.4 Hz, 2H), 4.39 (t, J=6.0 Hz, 4H), 3.79 (s, 3H), 3.01 (s, 1H), 2.82 (s, 1H), 2.61 (m, 1H), 2.10 (d, J=10.6 Hz, 1H), 1.80 (q, J=9.3 Hz, 2H), 1.61 (d, 3H), 1.48 (s, 1H), 1.14 (m, 3H), 0.89 (d, J=6.1 Hz, 6H), 0.80 (s, 7H) |

| 13C NMR (101 MHz, CDCl3) | δ 157.4, 140.1, 137.0, 128.3, 126.7, 126.3, 124.4, 120.8, 106.9, 75.2, 55.2, 47.2, 46.8, 41.5, 41.4, 34.3, 31.4, 29.9, 26.3, 23.4, 23.1, 22.1, 20.9, 16.3, 16.1 |

| HRMS (TOF ES+) m/z [M+H]+ | Calculated: 450.3008; Found: 450.3012 |

This step is useful for protecting the amine during subsequent synthetic steps or for stereochemical control.

Demethylation to Introduce Hydroxy Group (Optional Step)

In some synthetic schemes, the methoxy group at the 8-position can be demethylated to a hydroxy group using boron tribromide (BBr3), which may be necessary for further functionalization or biological activity studies.

Procedure Summary:

- Starting Material: Carbamate derivative (compound 9)

- Reagent: Boron tribromide (BBr3) in anhydrous dichloromethane (DCM)

- Conditions: The reaction is conducted under argon at low temperature (-30 °C to -40 °C) for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

- Workup: Quenching with ice-water, extraction with DCM, drying, and purification by flash chromatography.

- Yield: Approximately 83% of the hydroxy derivative (compound 10) as a thick oil.

This reaction selectively cleaves the methyl ether to yield the phenol without affecting other sensitive groups.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | 8-Methoxy-tetralone (7) | Benzylamine, AcOH, NaBH3CN, MeOH, RT | N-Benzyl-8-methoxy-tetrahydronaphthalen-2-amine (8) | 85 | Reductive amination |

| 2 | Compound 8 | TEA, (R)-menthyl chloroformate, MeCN | Carbamate derivative (9) | 92 | Amine protection |

| 3 | Compound 9 | BBr3, DCM, -30 to 0 °C to RT | Hydroxy derivative (10) | 83 | Demethylation of methoxy group |

Research Findings and Analytical Data

- The reductive amination step is highly efficient, providing good yields and purity.

- The carbamate protection is important for controlling reactivity and stereochemistry in multi-step syntheses.

- The demethylation with BBr3 is a mild and selective method to convert methoxy to hydroxy groups on aromatic rings.

- Characterization by NMR and HRMS confirms the structural integrity and purity of intermediates and final products.

- These synthetic routes have been validated in studies focusing on serotonin receptor ligands, indicating their applicability in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of more saturated amine derivatives.

Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

Neuropharmacology

Research indicates that 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may interact with serotonin and melatonin receptors. These interactions suggest potential therapeutic uses in treating mood disorders and sleep disturbances. Studies are ongoing to elucidate its mechanism of action at the molecular level, particularly how it binds to these receptors.

Case Study: Serotonin Receptor Interactions

- A study highlighted its affinity for serotonin 1B receptors, which are implicated in the treatment of depression and anxiety. The compound's binding properties can lead to the development of new pharmacological agents aimed at these conditions .

Material Science

In material science, this compound serves as an intermediate in synthesizing various materials with specialized properties. Its unique structure allows it to act as a building block for developing advanced materials with specific functionalities.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Bromine substitution at position 6 | Different reactivity due to bromine presence |

| 7-Methoxy-1-tetralone | Methoxy group at position 7 | Ketone functionality alters chemical behavior |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | Hydroxyl group instead of amine | Alcohol functionality provides different reactivity |

This comparison illustrates how the positioning of functional groups in this compound enhances its potential as a pharmacological agent and as a versatile building block in organic synthesis.

Ongoing investigations focus on the biological activities of this compound. Early studies suggest that it may exhibit various effects on neurochemical pathways involved in mood regulation and sleep cycles. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxy group and amine group play crucial roles in binding to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to various physiological effects, making the compound valuable in medicinal research.

Comparison with Similar Compounds

Positional Isomers of Methoxy-Substituted Derivatives

- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 81861-30-5): Molecular formula: C₁₁H₁₅NO; MW: 177.24 . The methoxy group at the 6-position alters electronic distribution and steric accessibility compared to the 8-methoxy analog. Such positional changes significantly impact receptor binding; for example, 6-methoxy derivatives are less potent at 5-HT₁A receptors than 8-methoxy counterparts .

- (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 911372-77-5):

Functional Group Modifications

- N,N-Dimethyl Derivatives :

- Example: trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l):

- MW: ~275 g/mol; Melting point: 137–139°C .

- N,N-Dipropyl Analogs:

- 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 119432-89-2):

- MW: 261.41 g/mol; stereochemistry (e.g., (2S)-enantiomer) influences receptor selectivity .

Stereochemical Variations

- (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1267436-33-8):

Physicochemical and Pharmacokinetic Properties

*logP estimated using fragment-based methods.

Biological Activity

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₁H₁₅NO) is an organic compound characterized by a tetrahydronaphthalene core with a methoxy group at the 8-position and an amine group at the 1-position. This unique structure contributes to its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications.

The compound's molecular structure allows for specific interactions with biological targets, particularly serotonin and melatonin receptors. These interactions are crucial for its potential use in treating mood disorders and sleep disturbances.

Neuropharmacological Effects

Research has indicated that this compound may modulate serotonin and melatonin receptors. These receptors play significant roles in mood regulation and circadian rhythms. The compound's ability to interact with these receptors suggests its potential as a pharmacological agent for conditions such as depression and insomnia.

Table 1: Interaction with Receptors

| Receptor Type | Potential Effect | Reference |

|---|---|---|

| Serotonin Receptor | Mood regulation | |

| Melatonin Receptor | Sleep cycle modulation |

Ongoing studies aim to elucidate the specific mechanisms through which this compound exerts its biological effects. Understanding how it binds to serotonin and melatonin receptors is critical for assessing its therapeutic potential and safety profile.

Case Studies

Recent investigations have focused on the compound's efficacy in various biological assays:

- Serotonin Modulation : In vitro studies demonstrated that the compound could enhance serotonin activity, suggesting its utility in treating depressive disorders.

- Sleep Disorders : Animal models have shown that administration of this compound resulted in improved sleep quality and duration.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Analogous Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Bromine at position 6 | Different reactivity due to bromine presence |

| 7-Methoxy-1-tetralone | Methoxy at position 7 | Ketone functionality alters chemical behavior |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | Hydroxyl instead of amine | Alcohol functionality provides different reactivity |

The positioning of functional groups in this compound enhances its pharmacological potential compared to its analogs.

Future Directions

Further research is necessary to explore the full scope of biological activities associated with this compound. Investigations into its effects on additional neurotransmitter systems and cellular pathways may reveal new therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, and how are intermediates characterized?

- Methodology : Synthesis typically involves reductive amination or catalytic hydrogenation of substituted tetralones. For example, derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine are synthesized via reductive amination using sodium cyanoborohydride or hydrogen gas with palladium catalysts . Intermediate characterization relies on 1H/13C NMR for structural confirmation and HPLC (e.g., MeOH:EtOH:Hexanes solvent systems) for purity analysis. Melting points and HRMS further validate purity .

Q. How is stereochemical integrity ensured during synthesis, particularly for enantiomerically pure forms?

- Methodology : Chiral resolution via preparative HPLC or enzymatic methods is critical. For example, enantiomers of structurally similar compounds (e.g., SK&F-89748) are resolved using chiral columns, with absolute configuration confirmed via single-crystal X-ray diffraction . Retention times (e.g., t1 = 15.3 min, t2 = 17.2 min) and optical rotation measurements are used to verify enantiomeric excess .

Q. What analytical techniques are essential for verifying compound purity and stability?

- Methodology :

- HPLC : Reverse-phase or chiral columns with UV detection (e.g., λ = 254 nm) assess purity.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- NMR : Detects impurities and validates structural integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) influence receptor selectivity, such as α1-adrenoceptor vs. 5-HT7 receptor affinity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents. For example, 8-methoxy groups enhance α1-adrenoceptor agonism (EC50 = 9 nM in rabbit ear artery assays), while N-alkylation (e.g., dipropyl groups) shifts selectivity toward 5-HT1A receptors .

- In Silico Docking : Molecular modeling (e.g., AutoDock Vina) predicts binding interactions with receptor subtypes. Conformational constraints (e.g., cyclohexyl vs. tetrahydronaphthalenyl moieties) improve selectivity ratios (>100-fold for α1/α2 receptors) .

Q. What strategies are employed to enhance blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

- Methodology :

- Lipophilicity Optimization : LogP adjustments via substituent variation (e.g., cyclooctyl groups increase logP by ~1.5 units).

- Metabolic Stability Assays : Microsomal incubation identifies vulnerable sites (e.g., N-dealkylation).

- In Vivo Pharmacokinetics : Radiolabeled analogs (e.g., C-14 isotopes) track brain-to-plasma ratios in rodent models .

Q. How can enzymatic methods (e.g., engineered heme proteins) enable site-selective C(sp³)–H amination of tetrahydronaphthalene scaffolds?

- Methodology :

- Biocatalysis : Engineered cytochrome P450 variants or artificial metalloenzymes catalyze regioselective amination. For example, directed evolution of heme proteins achieves >90% yield in C–H functionalization at non-activated positions .

- Isotope Labeling : Deuterated or 13C-labeled substrates validate reaction mechanisms via MS/MS fragmentation .

Q. What are the challenges in analyzing metabolic pathways, and how are radiolabeled analogs used in ADME studies?

- Methodology :

- Radiosynthesis : C-14 labeling at the methoxy or amine group via Pd-catalyzed cross-coupling or reductive amination.

- LC-MS/MS Metabolite Profiling : Identifies phase I/II metabolites (e.g., N-oxidation, glucuronidation) in hepatocyte incubations .

- Autoradiography : Quantifies tissue distribution in preclinical models .

Data Contradictions and Resolution

Q. Discrepancies in reported receptor affinities for similar analogs: How to address experimental variability?

- Resolution :

- Standardized Assay Conditions : Ensure consistent buffer pH, membrane preparation methods, and radioligand concentrations (e.g., [3H]-8-OH-DPAT for 5-HT1A).

- Cross-Laboratory Validation : Compare data from independent studies (e.g., Ki = 0.58 nM for 5-HT7 in [13] vs. Ki = 0.028 nM for 5-HT1A in [16]).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.